Rigid 3,5-Bis(aminomethyl)benzoic Acid Scaffold Delivers 140-Fold Higher HSA Affinity Than a Flexible l-Lysine Scaffold with Identical Substituents
In a DNA-encoded chemical library (DECL) screen, molecules constructed on a 3,5-bis(aminomethyl)benzoic acid core bound human serum albumin (HSA) with a dissociation constant (Kd) of 6 nM. In the same study, compounds carrying the identical building blocks on an equidistant but flexible l-lysine scaffold exhibited a Kd of 840 nM, corresponding to a 140‑fold loss in affinity [1]. The methyl ester form of the scaffold serves as the synthetic precursor for the carboxylic acid moiety used in the DECL construct, enabling orthogonal ester deprotection and subsequent amide coupling while preserving the rigid geometry that drives the affinity advantage.
| Evidence Dimension | Binding affinity (Kd) for human serum albumin |
|---|---|
| Target Compound Data | Kd = 6 nM (3,5-bis(aminomethyl)benzoic acid scaffold) |
| Comparator Or Baseline | l-lysine scaffold carrying identical substituents: Kd ≈ 840 nM |
| Quantified Difference | 140-fold lower affinity for the flexible scaffold |
| Conditions | DNA-encoded chemical library affinity capture; HSA binding assay |
Why This Matters
Before committing to a large library synthesis, medicinal chemists can prioritize this scaffold over flexible analogs to substantially increase the probability of identifying high-affinity binders in DECL selections.
- [1] Favalli, N.; Biendl, S.; Hartmann, M.; Piazzi, J.; Sladojevich, F.; Gräslund, S.; Brown, P.J.; Näreoja, K.; Schüler, H.; Scheuermann, J. A DNA-Encoded Library of Chemical Compounds Based on Common Scaffolding Structures Reveals the Impact of Ligand Geometry on Protein Recognition. ChemMedChem 2018, 13 (13), 1303–1307. DOI: 10.1002/cmdc.201800193. View Source
